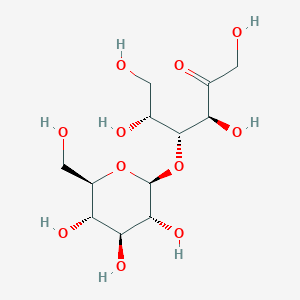

Cellobiulose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

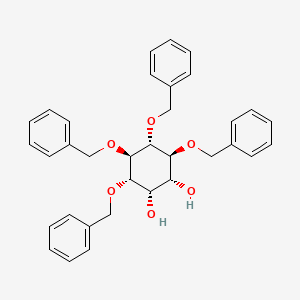

Cellobiose is a disaccharide with the formula (C6H7(OH)4O)2O. It is classified as a reducing sugar - any sugar that possesses the ability or function of a reducing agent . The chemical structure of cellulose is derived from the condensation of a pair of β-glucose molecules forming a β (1→4) bond .

Synthesis Analysis

Cellobiose synthesis has been studied in the bacterium Komagataeibacter hansenii, a high-yield producer of bacterial cellulose (BC). Its genome encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . Another study found that the cellobiose-responsive regulator CLR1 was activated by CBS-synthesized cellobiose, thereby promoting the expression of CLR2 and finally opening the transcription of cellulase genes .

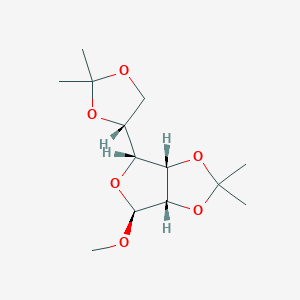

Molecular Structure Analysis

Cellobiose is a disaccharide consisting of two glucose units in beta (1-4) glycosidic linkage . The molecular weight of cellobiose is 342.30 g/mol .

Chemical Reactions Analysis

The primary decomposition mechanism of cellobiose under hydrothermal conditions involves isomerization of cellobiose to cellobiulose (glucosyl-fructose) and glucosyl-mannose . Another study found that the phosphorolytic reaction of cellobiose by Cb CBP proceeded via an ordered Bi Bi mechanism, while the synthetic reaction proceeded via a ping pong Bi Bi mechanism .

Physical And Chemical Properties Analysis

Cellobiose has a molecular weight of 342.30 g/mol, and its exact mass is 342.11621151 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 11 .

Aplicaciones Científicas De Investigación

Cellulose Dissolution Mechanism Study

Cellobiose serves as a valuable model compound for cellulose in research. Scientists use it to investigate the solvent-solute interactions during cellulose dissolution. For instance, a study employed cellobiose as a model to explore the cellobiose/LiCl/N-methyl-2-pyrrolidone (NMP) system. Techniques like attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), 13C, 35Cl, and 7Li NMR spectroscopy were used to understand the interactions between cellobiose and the solvent components .

Biomedical Applications

Cellulose derivatives, including cellobiose, have potential in biomedical fields. Researchers explore their structural and biochemical properties for applications in tissue engineering, wound dressing, and drug delivery systems. The inherent abundance of cellulose makes it an attractive material for sustainable and biocompatible products .

Nanostructured Biomaterials

Nanostructure plays a crucial role in cellulose-based biomaterials. Cellobiose and related compounds contribute to cellular adhesion and influence macroscale mechanical properties. These materials find applications in fundamental scientific research and biomedical engineering, emphasizing the importance of their nanostructure .

Mecanismo De Acción

Target of Action

Cellobiulose, a disaccharide composed of two glucose units, primarily targets cellulase enzymes, which are responsible for the hydrolysis of cellulose . These enzymes include endoglucanases, which cut internal beta-1,4-glucosidic bonds, and exocellobiohydrolases . The primary role of these targets is to break down cellulose into simpler sugars, such as glucose, which can then be utilized by organisms for energy .

Mode of Action

Cellobiulose interacts with its targets (cellulase enzymes) through a process known as enzymatic hydrolysis . This process involves the cleavage of the beta-1,4-glycosidic bonds that hold the glucose units together in cellobiulose . The cleavage of these bonds results in the formation of simpler sugars, such as glucose .

Biochemical Pathways

The biochemical pathway affected by cellobiulose is the cellulose degradation pathway . In this pathway, cellobiulose, through the action of cellulase enzymes, is broken down into simpler sugars, which can then enter glycolysis for energy production . The downstream effects of this pathway include the production of ATP, which is used as an energy source by cells .

Pharmacokinetics

It is known that cellobiulose, like other sugars, is likely to be absorbed in the digestive tract and distributed throughout the body . Its metabolism would involve enzymatic hydrolysis to glucose, which can then be utilized for energy . Excretion would likely occur through the urinary system .

Result of Action

The molecular result of cellobiulose’s action is the breakdown of its beta-1,4-glycosidic bonds, resulting in the formation of simpler sugars . On a cellular level, these simpler sugars can be utilized for energy production, contributing to various cellular processes .

Action Environment

The action of cellobiulose is influenced by various environmental factors. For instance, the presence of specific enzymes (cellulases) is crucial for its breakdown . Additionally, factors such as pH and temperature can affect the activity of these enzymes and thus the rate of cellobiulose breakdown . Furthermore, the presence of other compounds, such as LiCl/NMP, can influence the dissolution and subsequent breakdown of cellobiulose .

Direcciones Futuras

Cellulosic biofuels, which can be produced from cellobiose, offer environmental benefits not available from grain-based biofuels and are a cornerstone of efforts to meet transportation fuel needs in a future low-carbon economy . Another promising direction is the development of paper-based supercapacitors based on cellulose .

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-WUYFHPBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellobiulose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.